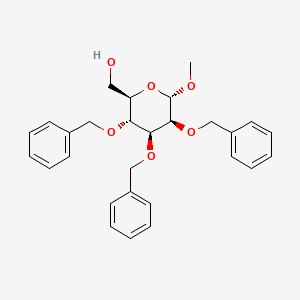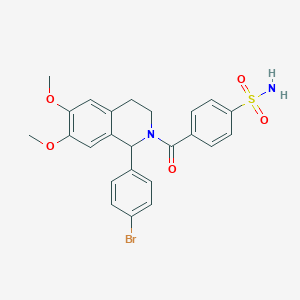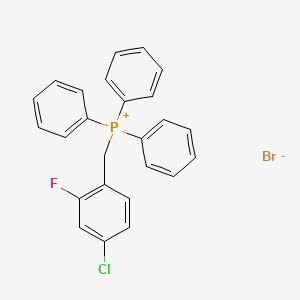
(4-Chloro-2-fluorophenyl)methyl-triphenylphosphanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane is a specialized organophosphorus compound known for its unique chemical properties and applications in various scientific fields. This compound features a bromo group attached to a triphenylphosphorane moiety, with a 4-chloro-2-fluorobenzyl substituent. Its structure makes it a valuable reagent in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane typically involves the reaction of triphenylphosphine with 1-bromo-4-chloro-2-fluorobenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions. The process may require the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane involves large-scale reactors equipped with advanced temperature and pressure control systems. The process is optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane is versatile in its reactivity and can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can lead to the formation of the corresponding phosphine derivative.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Phosphine Oxide: Resulting from oxidation reactions.
Phosphine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane finds applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme inhibitors and other biological molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane exerts its effects involves the formation of phosphorus-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers to form stable phosphorus-containing intermediates. These intermediates can then undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane is unique due to its specific halogen substituents and triphenylphosphorane structure. Similar compounds include:
Bromo(2-fluorobenzyl)triphenylphosphorane: Lacks the chlorine substituent.
Bromo(4-chlorobenzyl)triphenylphosphorane: Lacks the fluorine substituent.
Bromo(4-chloro-2-fluorobenzyl)phosphine oxide: An oxidized derivative.
These compounds differ in their reactivity and applications, highlighting the uniqueness of Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane.
Propiedades
Fórmula molecular |
C25H20BrClFP |
|---|---|
Peso molecular |
485.8 g/mol |
Nombre IUPAC |
(4-chloro-2-fluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20ClFP.BrH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
Clave InChI |
CUUVJGFUXISHGN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


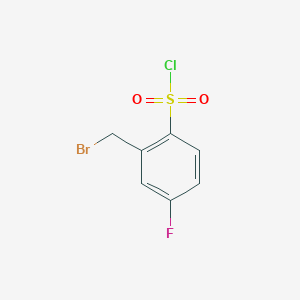
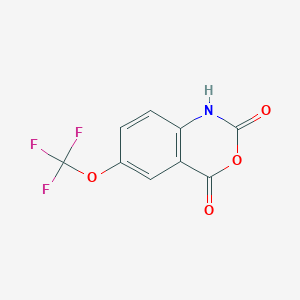
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
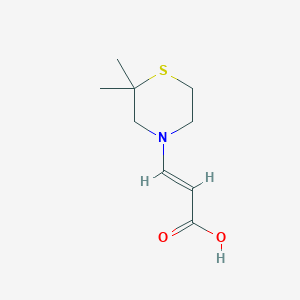
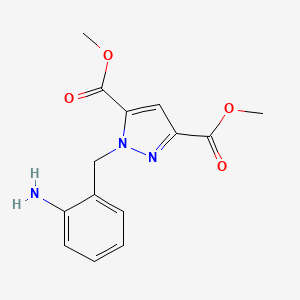
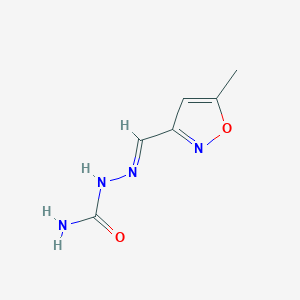

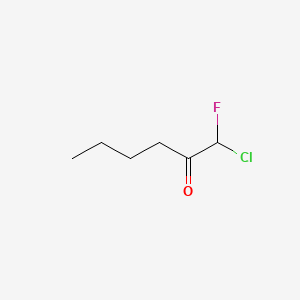
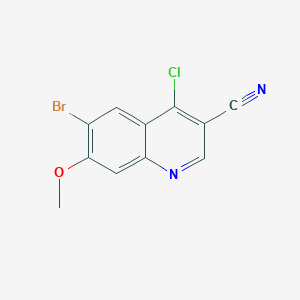
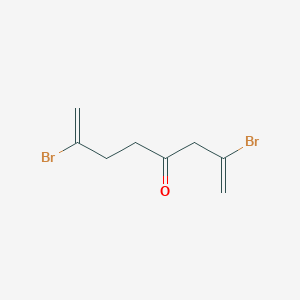

![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
